1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
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Overview
Description
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine is a complex organic compound that features a combination of benzodioxole, fluorophenyl, thienopyrimidine, and piperazine moieties
Mechanism of Action
Target of Action
A structurally similar compound, piribedil, is known to act as adopamine agonist . It also displays α2-adrenergic antagonist properties .
Mode of Action
As a dopamine agonist, the compound would bind to dopamine receptors, mimicking the action of dopamine and stimulating an effect. As an α2-adrenergic antagonist, it would bind to α2-adrenergic receptors, blocking the action of adrenergic neurotransmitters and inhibiting the receptor’s function .
Biochemical Pathways
dopaminergic pathways in the brain, which are involved in motor control and reward. α2-adrenergic antagonists affect the adrenergic pathways , influencing a variety of physiological processes such as smooth muscle relaxation and neurotransmitter release .
Pharmacokinetics
It is mentioned that the compound is slightly soluble in chloroform, dmso, and methanol . This could potentially affect its absorption and distribution in the body.
Result of Action
Based on its potential role as a dopamine agonist and α2-adrenergic antagonist, it could potentially influenceneurotransmission , motor control , and reward mechanisms .
Action Environment
: ChemicalBook, 2- [4- (1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
Biochemical Analysis
Biochemical Properties
The compound 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has been found to interact with the enzyme ALDH3A1 . It acts as an inhibitor, forming direct interactions with active-site cysteine residues . The selectivity is precise in that these compounds appear to interact directly with the catalytic nucleophile, Cys243, in ALDH3A1 .
Cellular Effects
Given its interaction with ALDH3A1, it may influence cell function by modulating the activity of this enzyme .
Molecular Mechanism
The molecular mechanism of action of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves competitive inhibition against aldehyde binding in ALDH3A1 . It forms direct interactions with active-site cysteine residues, specifically the catalytic nucleophile, Cys243 .
Metabolic Pathways
Given its interaction with ALDH3A1, it may be involved in pathways where this enzyme plays a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thienopyrimidine intermediates, followed by their coupling with piperazine under specific reaction conditions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and thienopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzodioxole and thienopyrimidine moieties, along with the fluorophenyl group, distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c25-18-4-2-17(3-5-18)19-13-32-24-22(19)23(26-14-27-24)29-9-7-28(8-10-29)12-16-1-6-20-21(11-16)31-15-30-20/h1-6,11,13-14H,7-10,12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJUKGXQVFARFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C5C(=CSC5=NC=N4)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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